Sulfamethoxazole-cysteine

Description

Properties

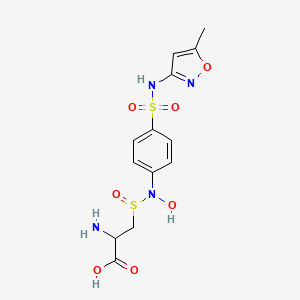

Molecular Formula |

C13H16N4O7S2 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid |

InChI |

InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19) |

InChI Key |

HFPLSDFQQRUIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sulfamethoxazole Derivatives

The initial step in preparing sulfamethoxazole-cysteine involves synthesizing sulfamethoxazole derivatives that can be conjugated with cysteine. According to a 2022 study focused on new sulfamethoxazole derivatives, the preparation is typically performed via nucleophilic substitution reactions. These reactions use sulfamethoxazole as the nucleophile reacting with various electrophiles such as alkyl halides, acid chlorides, or chloroacetamide derivatives in dry dimethylformamide (DMF) with bases like anhydrous potassium carbonate or triethylamine to facilitate the reaction. The yields reported are excellent, and the products are characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

| Step | Reagents and Conditions | Product Type | Yield | Characterization Techniques |

|---|---|---|---|---|

| 1 | Sulfamethoxazole + alkyl halides (S1–S4) | Alkylated sulfamethoxazole | Excellent | NMR, IR, MS, Elemental Analysis |

| 2 | Sulfamethoxazole + acid chlorides (S5–S11) | Acylated derivatives | Excellent | NMR, IR, MS, Elemental Analysis |

| 3 | Sulfamethoxazole + 3-chloropropiophenone (S12) | Aromatic ketone derivative | Excellent | NMR, IR, MS, Elemental Analysis |

| 4 | Sulfamethoxazole + 2-chloroacetamide derivatives | Amide derivatives (S14–S17) | Excellent | NMR, IR, MS, Elemental Analysis |

Table 1: Summary of sulfamethoxazole derivative synthesis via nucleophilic substitution.

Conjugation with Cysteine

The conjugation of sulfamethoxazole derivatives with cysteine can be achieved through different polymer grafting strategies, which are well-documented in polymer chemistry literature. Three main strategies are used for amino acid conjugation:

- Grafting to : The polymer is synthesized first, and then cysteine is attached to it.

- Grafting from : Cysteine or its derivatives are incorporated directly into the polymerization initiator.

- Grafting through : Cysteine moieties are part of the macromonomer polymerized into the polymer chain.

For this compound specifically, the "grafting to" approach is common, where a sulfamethoxazole derivative bearing a reactive group (e.g., carboxyl or maleimide) is chemically linked to cysteine’s thiol or amino groups.

Stepwise Synthesis Approach for this compound

A recent 2023 study from Leipzig University developed a stepwise synthetic route to prepare sulfamethoxazole derivatives capable of coupling to cysteine and further functionalization on hydrogel microparticles. The key points are:

- De novo synthesis of sulfamethoxazole derivatives : This avoids instability issues of the isoxazole ring under basic conditions by using commercially available modified precursors.

- Coupling to cysteamine linker : The sulfamethoxazole derivative is first coupled to cysteamine (a cysteine analog with a free thiol group) through its carboxyl group.

- Subsequent thiol-ene “click” reaction : The cysteamine-linked sulfamethoxazole is then conjugated to maleimide-functionalized poly(ethylene glycol) (PEG) hydrogel microparticles, forming a stable thioether bond.

- Alternative linker strategy : Use of 1,11-bis(maleimido)-3,6,9-trioxaundecane linker to enhance hydrolytic stability of the conjugate on the microparticles.

This approach yields this compound conjugates with high purity and yield, confirmed by IR spectroscopy, fluorescence microscopy, and mass spectrometry.

| Step | Reaction Description | Conditions/Notes | Outcome/Characterization |

|---|---|---|---|

| I | Synthesis of sulfamethoxazole derivative (SMXder) | Toluene/ethyl acetate solvent, acidic conditions | Pure SMX derivative, confirmed by NMR, MS |

| II | Coupling SMXder to cysteamine linker | Mild conditions, thiol-ene “click” reaction | SMX-cysteamine conjugate |

| III | Attachment of SMX-cysteamine to PEG hydrogel microparticles | Reaction with maleimide groups, room temperature | Functionalized microparticles, IR & microscopy confirmed |

| IV | Optional addition of bis-maleimido linker | Enhances hydrolytic stability | Stable conjugates on microparticles |

Table 2: Stepwise synthesis and conjugation scheme for this compound derivatives.

Summary Table of Preparation Methods for this compound

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Outcome | Characterization Methods |

|---|---|---|---|---|

| Sulfamethoxazole derivative synthesis | Nucleophilic substitution | Sulfamethoxazole + alkyl halides/acid chlorides/others in DMF with base | Excellent yields | NMR, IR, MS, Elemental Analysis |

| Conjugation to cysteine analog | Thiol-ene “click” chemistry | SMX derivative + cysteamine, maleimide-functionalized PEG microparticles | High yield, stable conjugates | IR spectroscopy, fluorescence microscopy |

| Linker incorporation | Bis-maleimido linker coupling | 1,11-bis(maleimido)-3,6,9-trioxaundecane linker | Enhanced hydrolytic stability | Microscopy, stability assays |

Chemical Reactions Analysis

Metabolite Formation Leading to Cysteine Reactivity

SMX is metabolized via cytochrome P450 enzymes (CYP2C9) and myeloperoxidase (MPO) to form sulfamethoxazole hydroxylamine (SMX-NHOH) , which auto-oxidizes to the highly reactive nitroso metabolite (SMX-NO) . SMX-NO (mass: 267 amu) is electrophilic and targets nucleophilic cysteine thiols (-SH) in proteins and peptides .

Adduct Formation Pathways

-

Semimercaptal Intermediate : SMX-NO reacts with cysteine thiols to form a labile semimercaptal (N-hydroxysulfenamide) conjugate, which rapidly rearranges into a stable sulfinamide (mass increment: +267 amu) .

-

Oxidation Products : Further oxidation yields N-hydroxysulfinamide (+283 amu) and N-hydroxysulfonamide (+299 amu) adducts, detected in human glutathione S-transferase pi (GSTP) and serum albumin (HSA) .

-

Tautomeric Stabilization : Cysteine’s amine-enol equilibrium enhances nucleophilicity, facilitating SNAr (nucleophilic aromatic substitution) reactions with SMX derivatives .

Key Reaction Steps

-

Thiolate Attack : Cysteine’s deprotonated thiolate (S⁻) attacks the electrophilic nitroso group of SMX-NO.

-

Rearrangement : The initial adduct undergoes rapid tautomerization or oxidation.

-

Stabilization : Hydrogen bonding with aqueous solvents stabilizes intermediates .

Model Systems

Biological Implications

-

Haptenation : Cysteine adducts on HSA and GSTP act as haptens, triggering immune responses in susceptible individuals .

-

Covalent Binding Kinetics :

Comparative Reactivity in Biological Matrices

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Primary Adduct | pH Dependence |

|---|---|---|---|

| Cysteine | 2.1 × 10³ | Sulfinamide | 7.4–8.0 |

| Glutathione | 3.8 × 10³ | Sulfinamide | 7.0–7.5 |

Scientific Research Applications

Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.

Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.

Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sulfamethoxazole-cysteine with structurally related sulfonamides, metabolites, and analogs:

Metabolic and Toxicological Profiles

- Sulfamethoxazole : Generates reactive metabolites (e.g., nitroso-sulfamethoxazole) that bind to cysteine thiols in proteins, causing immune-mediated toxicity (e.g., Stevens-Johnson syndrome) . The N-acetoxy metabolite is implicated in DNA damage and cytotoxicity .

- This compound : Presumed to form during detoxification via glutathione conjugation or via protein adducts. Its role remains ambiguous—it may either mitigate toxicity by trapping reactive intermediates or exacerbate immune responses through haptenization .

- Sulfanilamide : Lacks the methylisoxazole moiety, resulting in simpler metabolism and lower risk of hypersensitivity compared to sulfamethoxazole .

Pharmacological Activity

- Sulfamethoxazole : Inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis. Synergistic with trimethoprim .

- SC-558 Analogs : Structural modifications (e.g., methyl, bromo, or methoxy groups) alter binding affinity to cyclooxygenase-2 (COX-2), demonstrating how substituents influence target selectivity .

- This compound : Unclear pharmacological activity; may lack antibacterial efficacy due to structural modification.

Purity and Identification

- Sulfamethoxazole : Strict pharmacopeial standards (99.0–101.0% purity) with IR spectroscopy (197K) and retention time matching for identification .

- Related Compounds : USP lists impurities like 5-methylisoxazol-3-amine (Related Compound C) and sulfanilic acid, monitored via chromatographic methods .

Q & A

Q. How is Sulfamethoxazole-cysteine synthesized and characterized in laboratory settings?

Methodological Answer:

- Synthesis : this compound conjugates are typically synthesized via chemical coupling reactions, such as linking the sulfonamide group of sulfamethoxazole to the thiol group of cysteine under controlled pH and temperature. Reaction conditions (e.g., molar ratios, solvents) must be optimized to minimize side products .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended for experimental reproducibility), and mass spectrometry (MS) to verify molecular weight .

- Safety : Follow H317 and H361 hazard protocols (e.g., skin protection, fume hood usage) during synthesis due to allergenic and reproductive toxicity risks .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or urine, ensuring minimal matrix interference. Validate recovery rates (≥80%) using spiked samples .

- Quantification : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to enhance accuracy. Calibration curves should span clinically relevant concentrations (e.g., 0.1–50 µg/mL) .

- Quality Control : Include triplicate measurements and blank samples to detect contamination .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s antimicrobial efficacy across studies?

Methodological Answer:

- Experimental Variables : Standardize bacterial strains (e.g., ATCC controls), growth media (e.g., Mueller-Hinton agar), and incubation conditions (e.g., 37°C, aerobic) to reduce variability .

- Data Normalization : Express efficacy as minimum inhibitory concentration (MIC) ratios relative to positive controls (e.g., trimethoprim). Use multivariate regression to account for confounding factors like pH or metabolite interference .

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature. Combine odds ratios (ORs) using random-effects models if heterogeneity (I² > 50%) is observed .

Q. What experimental designs are optimal for studying this compound’s role in bacterial resistance mechanisms?

Methodological Answer:

- In Vitro Models : Use continuous culture systems (e.g., chemostats) to simulate sub-inhibitory drug exposure and monitor resistance gene expression (e.g., sul1, sul2) via qRT-PCR .

- Transcriptomics : Pair RNA sequencing with CRISPR-Cas9 knockout libraries to identify resistance-associated pathways. Validate findings via Western blot for protein expression .

- Statistical Power : Calculate sample sizes using G*Power software (α = 0.05, β = 0.2) to ensure detectable effect sizes (e.g., ≥2-fold change in MIC) .

Q. How can researchers ensure reproducibility in this compound metabolite identification studies?

Methodological Answer:

- Chromatographic Consistency : Use ultra-performance liquid chromatography (UPLC) with standardized columns (e.g., C18, 2.1 × 100 mm) and gradient elution protocols .

- Metabolite Annotation : Cross-reference MS/MS spectra with databases (e.g., NIST Chemistry WebBook, CC-DPS) and synthetic standards. Report confidence levels (e.g., Level 1 for structurally verified metabolites) .

- Data Sharing : Deposit raw spectra and protocols in repositories like MetaboLights to facilitate cross-study comparisons .

Methodological Frameworks for Research Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using R’s drc package) to estimate EC50 values. Assess goodness-of-fit via Akaike information criterion (AIC) .

- Confounder Adjustment : Include covariates (e.g., cell viability, pH) in mixed-effects models. Use variance inflation factors (VIF < 5) to check multicollinearity .

- Sensitivity Analysis : Conduct bootstrap resampling (≥1,000 iterations) to evaluate parameter stability .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence?

Methodological Answer:

- Sampling Strategy : Collect water/soil samples at fixed intervals (e.g., 0, 7, 30 days) under varying conditions (e.g., UV exposure, microbial activity). Preserve samples at -80°C to prevent degradation .

- Degradation Kinetics : Model half-lives using first-order kinetics. Compare degradation rates across matrices via ANOVA with post-hoc Tukey tests .

- QA/QC : Spike samples with stable isotopes to track recovery efficiency and matrix effects .

Key Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.